REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4](=[CH:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7].[H][H]>CO>[CH3:1][O:2][C:3](=[O:16])[CH:4]([CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7]
|
Name
|
2-Cyclohexylmethylidenesuccinic acid 1-methyl ester
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC(=O)O)=CC1CCCCC1)=O
|
Name
|
catalyst
|
Quantity
|
0.005 mmol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 45° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tube was put into a 50 mL-autoclave together with a stirrer in the tube
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in an evaporator
|
Type
|
ADDITION
|
Details
|
The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution
|
Type
|
WASH
|
Details
|
the solution was washed with 5 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
added with diluted hydrochloric acid until pH of the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the produced oil was extracted with 10 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in an evaporator
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)O)CC1CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4](=[CH:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7].[H][H]>CO>[CH3:1][O:2][C:3](=[O:16])[CH:4]([CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7]
|
Name
|
2-Cyclohexylmethylidenesuccinic acid 1-methyl ester
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC(=O)O)=CC1CCCCC1)=O
|
Name
|
catalyst
|
Quantity
|
0.005 mmol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 45° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tube was put into a 50 mL-autoclave together with a stirrer in the tube
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in an evaporator
|
Type
|
ADDITION
|
Details
|
The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution
|
Type
|
WASH
|
Details
|
the solution was washed with 5 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
added with diluted hydrochloric acid until pH of the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the produced oil was extracted with 10 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in an evaporator
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)O)CC1CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4](=[CH:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7].[H][H]>CO>[CH3:1][O:2][C:3](=[O:16])[CH:4]([CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7]
|
Name
|
2-Cyclohexylmethylidenesuccinic acid 1-methyl ester
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC(=O)O)=CC1CCCCC1)=O
|
Name
|
catalyst
|
Quantity
|
0.005 mmol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 45° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tube was put into a 50 mL-autoclave together with a stirrer in the tube
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in an evaporator
|
Type
|
ADDITION
|
Details
|
The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution
|
Type
|
WASH
|
Details
|
the solution was washed with 5 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
added with diluted hydrochloric acid until pH of the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the produced oil was extracted with 10 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in an evaporator
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)O)CC1CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |